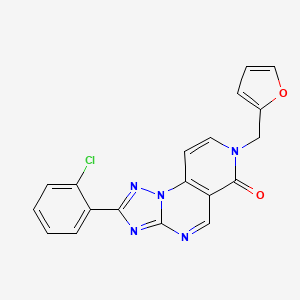

C19H12ClN5O2

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H12ClN5O2 |

|---|---|

Molecular Weight |

377.8 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-11-(furan-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

InChI |

InChI=1S/C19H12ClN5O2/c20-15-6-2-1-5-13(15)17-22-19-21-10-14-16(25(19)23-17)7-8-24(18(14)26)11-12-4-3-9-27-12/h1-10H,11H2 |

InChI Key |

XMCILSNWHCKTPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5=CC=CO5)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of C19h12cln5o2 and Its Analogues

Investigation of Reaction Intermediates and Mechanistic Aspects of C19H12ClN5O2 Synthesis

Formation and Role of Schiff's Base Intermediates

The formation of Schiff's bases is a crucial step in the synthesis of various derivatives of the pyrazolo[3,4-d]pyrimidine scaffold. nih.gov Schiff's bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. In the context of pyrazolo[3,4-d]pyrimidine chemistry, a common strategy involves the reaction of a hydrazinyl-substituted pyrazolo[3,4-d]pyrimidine with various aromatic aldehydes. nih.gov

This reaction proceeds via nucleophilic addition of the primary amine of the hydrazinyl group to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the stable Schiff's base. The general reaction is depicted below:

General Reaction for Schiff's Base Formation: R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O

A specific example from the literature involves the condensation of 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with different aromatic aldehydes. This reaction is typically carried out in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov The resulting Schiff's bases serve as versatile intermediates for the synthesis of more complex heterocyclic systems. nih.gov

The table below illustrates the variety of Schiff's base intermediates that can be synthesized from a common pyrazolo[3,4-d]pyrimidine precursor.

| Starting Pyrazolo[3,4-d]pyrimidine | Aromatic Aldehyde | Resulting Schiff's Base |

| 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Benzaldehyde | 4-(2-benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine |

| 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-Chlorobenzaldehyde | 4-(2-(4-chlorobenzylidene)hydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine |

| 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-Methoxybenzaldehyde | 4-(2-(4-methoxybenzylidene)hydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine |

These Schiff's base intermediates are not merely synthetic curiosities; their imine linkage provides a reactive handle for further chemical transformations, allowing for the introduction of diverse functionalities and the construction of novel molecular architectures.

Cyclodehydration Mechanisms in Fused Ring Formation

The core pyrazolo[3,4-d]pyrimidine structure is a fused bicyclic system, and its formation inherently involves a cyclodehydration reaction. A common synthetic route to this scaffold begins with a substituted pyrazole (B372694) precursor bearing an amino group and a cyano or ester group at adjacent positions. mdpi.comekb.eg

For instance, the synthesis can start from a 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. mdpi.com This precursor undergoes cyclization with a one-carbon synthon, such as formic acid or formamide, to construct the pyrimidine (B1678525) ring. The mechanism of this cyclization involves an initial acylation of the amino group, followed by an intramolecular nucleophilic attack of the pyrazole ring nitrogen onto the newly introduced carbonyl or imine carbon. The final step is a dehydration (or elimination of another small molecule like ammonia (B1221849) in the case of formamide) to yield the aromatic pyrazolo[3,4-d]pyrimidine ring system.

A general representation of this cyclodehydration process is as follows:

Acylation: The amino group of the pyrazole precursor reacts with the one-carbon synthon.

Intramolecular Cyclization: The pyrazole ring nitrogen attacks the electrophilic carbon of the acylated group.

Dehydration: Elimination of a water molecule leads to the formation of the fused aromatic pyrimidine ring.

The efficiency of this cyclodehydration step is often high, providing good yields of the desired pyrazolo[3,4-d]pyrimidine core. nih.gov The specific conditions for this reaction can vary, including the choice of solvent and the temperature, to optimize the yield of the final product.

Semisynthesis of Analogues via Esterification (e.g., Steglich Esterification)

Once the pyrazolo[3,4-d]pyrimidine core is established, further diversification of the molecule can be achieved through various chemical modifications. Esterification is a common method for producing analogues with potentially altered physicochemical and biological properties. The Steglich esterification is a particularly mild and efficient method for forming ester bonds, especially for substrates that are sensitive to harsh acidic or basic conditions. nih.govorganic-chemistry.orgresearchgate.netd-nb.info

The Steglich esterification utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net The reaction proceeds by the activation of a carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with an alcohol, facilitated by the nucleophilic catalyst DMAP, to form the desired ester and a urea (B33335) byproduct. organic-chemistry.orgd-nb.info

This method can be applied to pyrazolo[3,4-d]pyrimidine derivatives that possess a carboxylic acid or a hydroxyl group. For example, a pyrazolo[3,4-d]pyrimidine with a carboxylic acid moiety can be esterified with various alcohols to generate a library of ester analogues. Conversely, a hydroxyl-substituted pyrazolo[3,4-d]pyrimidine can be acylated with different carboxylic acids.

The table below provides a hypothetical example of how Steglich esterification could be used to generate analogues of a pyrazolo[3,4-d]pyrimidine carboxylic acid.

| Pyrazolo[3,4-d]pyrimidine Precursor | Alcohol | Esterification Conditions | Resulting Ester Analogue |

| 6-carboxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Methanol | DCC, DMAP, CH₂Cl₂ | Methyl 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate |

| 6-carboxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Ethanol | DCC, DMAP, CH₂Cl₂ | Ethyl 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate |

| 6-carboxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Isopropanol | DCC, DMAP, CH₂Cl₂ | Isopropyl 4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate |

The mild conditions of the Steglich esterification make it a valuable tool for the late-stage functionalization of complex molecules like pyrazolo[3,4-d]pyrimidine derivatives, allowing for the synthesis of a wide range of analogues for structure-activity relationship studies. nih.govresearchgate.net

Advanced Structural Characterization and Elucidation Studies of C19h12cln5o2

Theoretical Approaches to Conformational Analysis of C19H12ClN5O2

Extensive searches for specific research detailing theoretical approaches to the conformational analysis of the chemical compound this compound did not yield direct findings. While the compound has been identified and characterized with its molecular formula this compound, chemical name 2-(2-chlorophenyl)-7-(2-furylmethyl)pyrido[3,4-e] chemdiv.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-6(7H)-one, and IUPAC name 4-(2-chlorophenyl)-11-[(furan-2-yl)methyl]-235711-pentaazatricyclo[7.4.0.0^{26}]trideca-1(9)35712-pentaen-10-one chemdiv.com, specific studies employing theoretical methods to elucidate its conformational landscape, such as molecular dynamics simulations, quantum mechanical calculations, or other computational techniques, were not found within the scope of available scientific literature. Consequently, no data tables or detailed research findings pertaining to the conformational analysis of this specific compound can be presented at this time.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of C19h12cln5o2 Analogues

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of 4-(2-chloroquinolin-3-yl)-6-(3-nitrophenyl)pyrimidin-2-amine and its analogues is dictated by a specific arrangement of essential structural features, collectively known as a pharmacophore. The core structure, a hybrid of quinoline (B57606) and pyrimidine (B1678525) rings, serves as a crucial scaffold for interacting with biological targets.

The pyrimidine ring is another vital component of the pharmacophore. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in the active site of a target protein. The 2-amino group on the pyrimidine ring is a key hydrogen bond donor, further strengthening the binding affinity.

The 3-nitrophenyl group at the 6-position of the pyrimidine ring also plays a significant role. The nitro group is a strong electron-withdrawing group, which can impact the electronic properties of the entire molecule. The aromatic phenyl ring can participate in hydrophobic interactions within the binding pocket. The relative position of the nitro group on the phenyl ring (meta in this case) is also crucial, as it dictates the spatial orientation of the electron-withdrawing field and potential interactions.

In essence, the key pharmacophoric features for the biological activity of this class of compounds can be summarized as:

A planar aromatic quinoline ring for π-π stacking.

A chloro substituent at the 2-position of the quinoline for electronic modulation and potential specific interactions.

A pyrimidine ring with nitrogen atoms acting as hydrogen bond acceptors.

An amino group at the 2-position of the pyrimidine as a hydrogen bond donor.

A substituted phenyl ring for hydrophobic interactions, with the substituent influencing electronic properties.

Classical and Statistical QSAR Modeling of C19H12ClN5O2 Derivatives

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are invaluable for predicting the activity of novel analogues and for guiding the design of more potent compounds.

The Hansch analysis is a classic QSAR approach that relates biological activity to various physicochemical parameters such as hydrophobicity (log P), electronic effects (Hammett constants, σ), and steric parameters (Taft's steric parameter, Es). For a series of 4-(2-chloroquinolin-3-yl)-6-(aryl)pyrimidin-2-amine analogues, a Hansch equation might take the general form:

log(1/C) = k1 logP + k2 σ + k3 Es + k4

Biological Activity = Σ(substituent contributions) + activity of the parent scaffold

This model is particularly useful when a large number of analogues with diverse substituents have been synthesized and tested. It can help to identify which substituents at specific positions contribute positively or negatively to the biological activity.

Modern QSAR studies employ a wide range of molecular descriptors to build more sophisticated and predictive models. These descriptors can be categorized into several classes:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices and shape indices.

Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can relate to the molecule's reactivity.

By correlating these descriptors with the biological activity of a series of this compound analogues using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), it is possible to develop robust QSAR models. These models can reveal which structural features are most influential in determining the activity profile. For instance, a model might indicate that a higher value for a particular electronic descriptor or a specific range for a shape descriptor is correlated with increased potency.

Three-Dimensional QSAR (3D-QSAR) for Spatial Activity Mapping

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the SAR by considering the 3D arrangement of molecular fields around a series of aligned compounds. Two of the most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a 3D-QSAR study of 4-(2-chloroquinolin-3-yl)-6-arylpyrimidin-2-amine analogues, the molecules would first be aligned based on their common scaffold. Then, steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA) would be calculated at various grid points surrounding the molecules.

The results are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure would likely lead to changes in biological activity. For example:

Green contours in a CoMFA steric map might indicate regions where bulky substituents are favored for increased activity.

Yellow contours might suggest regions where steric bulk is detrimental.

Blue contours in an electrostatic map could signify areas where positive charge is beneficial, while red contours would indicate regions where negative charge is preferred.

These 3D-QSAR maps provide a powerful visual guide for medicinal chemists to design new analogues with improved activity by suggesting specific structural modifications in favorable regions and avoiding modifications in unfavorable ones.

Group-Based QSAR (G-QSAR) for Fragment Contribution Analysis

For instance, a G-QSAR study could reveal that the electron-withdrawing properties of the substituent on the phenyl ring have a significant positive contribution to the activity, while the size of the substituent has a smaller, less significant impact. This information is highly valuable for lead optimization, as it allows for a more focused and rational approach to modifying the molecular structure.

Computational Docking Studies to Inform SAR

Computational docking is a powerful tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Docking studies for 4-(2-chloroquinolin-3-yl)-6-(3-nitrophenyl)pyrimidin-2-amine and its analogues can provide invaluable insights that inform and rationalize the observed SAR.

By docking a series of analogues into the active site of a relevant biological target, it is possible to:

Visualize the binding mode: Understand how the key pharmacophoric features of the ligands interact with specific amino acid residues in the active site.

Explain observed SAR: For example, if a bulky substituent leads to a decrease in activity, docking might reveal that this is due to a steric clash with a residue in the binding pocket. Conversely, if a hydrogen bond-donating substituent enhances activity, docking can identify the specific acceptor residue in the protein.

Predict the activity of new analogues: By docking virtual compounds, researchers can prioritize the synthesis of those that are predicted to have the most favorable binding interactions.

The combination of docking studies with SAR and QSAR data provides a comprehensive and synergistic approach to understanding the molecular basis of biological activity and for the rational design of new, more effective therapeutic agents.

Investigations into this compound Analogues Remain Elusive

Despite a comprehensive search of scientific literature, detailed information regarding the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of the chemical compound with the molecular formula this compound and its analogues is not publicly available.

Extensive database queries for this specific molecular formula did not yield a common or IUPAC name for a widely studied compound. Consequently, no associated research on its ligand binding orientation, structure-activity landscape, or extended SAR studies could be located.

Scientific research in the fields of medicinal chemistry and pharmacology often focuses on specific chemical scaffolds and their derivatives. The lack of available data for this compound suggests that it may be a novel compound, a rarely studied intermediate, or a proprietary molecule not discussed in open literature.

Typically, SAR and QSAR investigations are crucial in the process of drug discovery and development. These studies help researchers understand how the chemical structure of a compound influences its biological activity.

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of related compounds (analogues) to identify which chemical groups are important for the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) studies use statistical models to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of new analogues.

Analysis of Ligand Binding Orientation within target active sites is often performed using computational modeling and techniques like X-ray crystallography to visualize how a molecule interacts with its biological target at the atomic level.

Without a specific compound structure and associated biological data, it is not possible to provide the detailed analysis requested in the article outline. Further research or disclosure of the specific chemical structure associated with the formula this compound would be necessary to conduct a meaningful investigation into its SAR and QSAR properties.

Table of Compounds Mentioned:

Since no specific compounds related to this compound could be identified, this table remains unpopulated.

Molecular Mechanisms of Action of C19h12cln5o2

Elucidation of Molecular Interactions and Binding Modes

Understanding the molecular interactions and binding modes of a compound is fundamental to deciphering its biological activity. This typically involves identifying how the molecule physically associates with its biological target, such as a protein or nucleic acid, through non-covalent forces like hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic interactions rsc.orgmissouri.edu. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like molecular docking are commonly employed to map these interactions at an atomic level missouri.edunih.gov.

Specific data detailing the molecular interactions and binding modes of C19H12ClN5O2 with any biological target were not found in the searched literature.

Investigation of Cellular and Subcellular Pathways Modulated by this compound

Many cellular processes, including cell growth, differentiation, metabolism, and apoptosis, are governed by complex signaling pathways involving cascades of molecular events within cells and their organelles nih.govbiorxiv.org. Investigating how a compound modulates these pathways involves identifying which specific pathways are activated or inhibited, and how this influences cellular behavior. For instance, compounds can interfere with signal transduction cascades, enzyme activities, or gene expression regulation nih.govnih.govbiorxiv.orgnih.gov.

While the triazolopyrimidine scaffold is associated with various biological activities, specific cellular or subcellular pathways modulated by this compound were not detailed in the available research.

Enzymatic Inhibition or Activation Mechanisms (e.g., Cholinesterase Inhibition)

Enzymatic inhibition or activation is a common mechanism of drug action, where a compound alters the activity of a specific enzyme. Cholinesterase inhibitors, for example, block the breakdown of acetylcholine, a neurotransmitter, thereby increasing its levels and enhancing cholinergic signaling nih.govchemdiv.com. This mechanism is relevant in conditions like Alzheimer's disease and myasthenia gravis nih.gov. Other enzymes targeted by drugs can include kinases, proteases, and metabolic enzymes, with inhibition or activation leading to diverse physiological outcomes ias.ac.in.

No specific information regarding the inhibition or activation of cholinesterases or other enzymes by this compound was identified in the literature.

Role of this compound in Modulating Specific Signal Transduction Cascades (e.g., Mitogen-Activated Protein Kinase (MAPK) Signaling)

Signal transduction cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, are critical for relaying external signals into cellular responses like proliferation, differentiation, and stress adaptation nih.govnih.govnih.govmdpi.com. These pathways involve a series of protein phosphorylations and interactions that ultimately affect gene expression and cellular fate nih.govnih.gov. Understanding a compound's role in modulating these cascades is key to understanding its therapeutic potential or biological effects.

Specific research detailing the involvement of this compound in modulating signal transduction cascades, including the MAPK pathway, was not found.

Biophysical Characterization of Compound-Target Interactions

Biophysical characterization techniques are employed to study the physical and chemical properties of molecules and their interactions. For compound-target interactions, this can include methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or various spectroscopic techniques to quantify binding affinity, kinetics, and thermodynamics missouri.edunih.govnih.gov. These studies provide critical data on the strength and nature of molecular recognition events.

No specific biophysical characterization data pertaining to the interaction of this compound with biological targets was found in the searched literature.

Preclinical Pharmacological Research on C19h12cln5o2 Analogues

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a critical early step in drug discovery that involves testing a compound's effects outside of a living organism, typically using isolated cells or proteins. ichorlifesciences.com This process helps to identify the compound's mechanism of action, potency, and potential off-target effects. europeanpharmaceuticalreview.com

Cell-Based Assays for Biological Response Assessment

Cell-based assays are fundamental tools in drug discovery for evaluating a compound's activity in a biologically relevant context. vipergen.com These assays utilize living cells to measure a wide range of biological responses, from cell viability and proliferation to more complex cellular processes. nih.gov For a compound like C19H12ClN5O2, a variety of cell-based assays would be employed to understand its potential therapeutic effects and mechanisms of action. pharmaron.com

Currently, there is no publicly available data from cell-based assays for the specific compound this compound.

Types of Cell-Based Assays in Preclinical Research

| Assay Type | Purpose | Example Readouts |

| Cytotoxicity/Viability Assays | To determine the concentration at which a compound is toxic to cells. | CellTiter-Glo®, MTT, LDH release |

| Proliferation Assays | To measure the effect of a compound on cell growth. | BrdU incorporation, Ki67 staining |

| Apoptosis Assays | To assess if a compound induces programmed cell death. | Caspase activity, Annexin V staining |

| Reporter Gene Assays | To measure the activation or inhibition of specific signaling pathways. | Luciferase activity, beta-galactosidase activity |

| High-Content Screening (HCS) | To analyze multiple cellular parameters simultaneously. nih.gov | Changes in cell morphology, protein localization |

Biochemical Assays for Target Engagement

Biochemical assays are utilized to determine if a compound directly interacts with its intended molecular target, such as an enzyme or receptor. These assays are crucial for confirming the mechanism of action and for optimizing the compound's potency and selectivity.

No specific biochemical assay data for the compound this compound is available in the public domain.

Common Biochemical Assay Formats

| Assay Format | Principle | Application |

| Enzyme Inhibition Assays | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Determining IC50 values for enzyme inhibitors. |

| Receptor Binding Assays | Quantifies the affinity of a compound for a specific receptor. | Determining Kd values for receptor ligands. |

| Protein-Protein Interaction Assays | Assesses the ability of a compound to disrupt or stabilize the interaction between two proteins. | Identifying modulators of protein complexes. |

| Biophysical Techniques | Directly measures the physical interaction between a compound and its target. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). |

In Vivo Studies (Animal Models) to Evaluate Pharmacodynamic Effects

In vivo studies involve testing a compound in living organisms, typically animal models, to understand its physiological and pharmacological effects in a whole biological system. youtube.com These studies are essential for evaluating a compound's efficacy and for providing insights into its behavior that cannot be obtained from in vitro assays. nih.gov

There is no published data from in vivo studies for the compound this compound.

Studies on Physiological Functions and Organ Systems in Preclinical Models

These studies are designed to investigate how a compound affects the normal functions of various organ systems. This is a critical component of safety pharmacology, aiming to identify any potential adverse effects before a compound is tested in humans.

Specific data regarding the effects of this compound on physiological functions and organ systems in preclinical models is not available.

Preclinical Efficacy Assessment in Disease Models

To evaluate the therapeutic potential of a compound, it is tested in animal models that mimic human diseases. nih.gov The choice of animal model is crucial and depends on the intended therapeutic indication for the compound.

There is no publicly available information on the preclinical efficacy of this compound in any disease models.

Lead Optimization Strategies Informed by Preclinical Data

Lead optimization is an iterative process in drug discovery where a promising compound (a "lead") is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. ichorlifesciences.comarxiv.orgyoutube.com This process is heavily guided by the data generated from in vitro and in vivo preclinical studies. wuxiapptec.com

As there is no available preclinical data for this compound, there is no information on any lead optimization strategies related to this compound. The general approach to lead optimization involves a multidisciplinary effort. ichorlifesciences.comnih.govnih.gov

Key Aspects of Lead Optimization

| Area of Optimization | Goal | Methods |

| Potency | To increase the compound's activity against its target. | Structure-Activity Relationship (SAR) studies, computational modeling. ichorlifesciences.com |

| Selectivity | To minimize off-target effects by ensuring the compound primarily interacts with its intended target. europeanpharmaceuticalreview.com | Profiling against a panel of related and unrelated targets. |

| Pharmacokinetics (ADME) | To improve the Absorption, Distribution, Metabolism, and Excretion properties of the compound. | In vitro ADME assays (e.g., Caco-2 permeability, metabolic stability), in vivo pharmacokinetic studies. wuxiapptec.com |

| Physicochemical Properties | To enhance properties like solubility and stability. | Chemical modifications, formulation development. nih.gov |

Despite a comprehensive search for the chemical compound with the molecular formula this compound, no specific information, including a common name or dedicated research, could be found. The search results provided general information about nitrogen-containing heterocyclic compounds, their significance in medicinal chemistry, and broad strategies in preclinical drug development. However, no documents detailing the preclinical pharmacological research or bioinformatic approaches specifically related to this compound or its analogues were identified.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline focusing solely on this compound. The requested detailed research findings and data tables for this compound and its analogues are not available in the public domain based on the conducted searches.

Target Identification and Validation for C19h12cln5o2

Experimental Approaches for Target Discovery

Experimental methodologies provide direct evidence of interactions between a small molecule and its protein targets within a biological system. These approaches are fundamental for confirming computationally predicted targets and for discovering novel, unanticipated interactions.

Chemical Proteomics for Small Molecule-Protein Interaction Identification

Chemical proteomics has emerged as a powerful tool for the unbiased identification of small molecule-protein interactions in a complex biological sample. azolifesciences.commdpi.com This approach utilizes a modified version of the small molecule as a "bait" to capture its interacting proteins.

For C19H12ClN5O2, this would involve synthesizing a derivative that incorporates a reactive group for covalent attachment to its targets or an affinity tag (like biotin) for pull-down experiments. This modified compound, or probe, would then be incubated with cell lysates or living cells. The probe-protein complexes can then be enriched and the interacting proteins identified by mass spectrometry.

A key advantage of chemical proteomics is its ability to identify targets in a native biological context, providing a more accurate picture of the compound's interactions. nih.gov

Table 1: Hypothetical Chemical Probes for this compound Target Identification

| Probe Type | Modification to this compound | Linker | Tag/Reactive Group | Application |

| Affinity-based Probe | Addition of a functional group for linker attachment | Polyethylene glycol (PEG) | Biotin | Pull-down of interacting proteins from cell lysates |

| Photo-affinity Probe | Incorporation of a photo-reactive group (e.g., diazirine) | Alkyl chain | Diazirine | Covalent cross-linking to target proteins upon UV irradiation in living cells |

| Activity-based Probe | Integration of a reactive electrophile | - | Fluorophosphonate | Covalent labeling of enzymes with a reactive serine in the active site |

Affinity Chromatography Coupled with Mass Spectrometry

Affinity chromatography is a classic and effective method for isolating proteins that bind to a specific ligand. brjac.com.br In the context of this compound, the compound would be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix.

This matrix would then be incubated with a protein mixture, such as a cell lysate. Proteins that bind to this compound will be retained on the column, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using mass spectrometry. acs.orgnih.gov

Table 2: Illustrative Workflow for Affinity Chromatography-MS for this compound

| Step | Description | Purpose |

| 1. Immobilization | This compound is chemically coupled to a solid support (e.g., NHS-activated sepharose beads). | To create an affinity matrix for capturing binding partners. |

| 2. Incubation | The affinity matrix is incubated with a cell lysate. | To allow for the binding of target proteins to the immobilized this compound. |

| 3. Washing | The matrix is washed with a series of buffers to remove non-specifically bound proteins. | To increase the purity of the isolated target proteins. |

| 4. Elution | Bound proteins are eluted from the matrix using a competitive ligand, a change in pH, or a denaturing agent. | To release the target proteins for identification. |

| 5. Identification | The eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | To determine the identity of the proteins that interact with this compound. |

Quantitative Proteomics Techniques (e.g., Metabolic, Chemical Labeling, Label-Free)

Quantitative proteomics allows for the comparison of protein abundance between different states, for example, in the presence and absence of this compound. nih.govnih.govwikipedia.org These methods can reveal changes in protein expression or stability that are downstream effects of target engagement.

Metabolic Labeling (e.g., SILAC): In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), two cell populations are grown in media containing either "light" or "heavy" isotopes of essential amino acids. One population is treated with this compound, and the other serves as a control. The lysates are then mixed, and the relative abundance of proteins is determined by mass spectrometry.

Chemical Labeling (e.g., iTRAQ, TMT): Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are chemical labels that are used to tag peptides from different samples. These tags have the same mass, but upon fragmentation in the mass spectrometer, they produce reporter ions of different masses, allowing for the quantification of peptides from different samples.

Label-Free Quantification: This approach compares the signal intensities of peptides or the number of spectral counts for each protein between different runs. silantes.com While technically more challenging, it avoids the potential artifacts of labeling.

Table 3: Hypothetical SILAC Experiment to Identify this compound Targets

| Protein | Heavy/Light Ratio (Treated/Control) | Interpretation |

| Protein Kinase X | 0.5 | Downregulation of Protein Kinase X upon treatment with this compound. |

| Apoptosis Regulator Y | 2.5 | Upregulation of Apoptosis Regulator Y upon treatment with this compound. |

| Housekeeping Protein Z | 1.0 | No change in expression, serving as an internal control. |

Computational Approaches for Target Prediction

Computational, or in silico, methods leverage existing biological and chemical data to predict potential protein targets for a small molecule. nih.gov These approaches are valuable for prioritizing experimental studies and for generating hypotheses about a compound's mechanism of action.

Network Pharmacology for Pathway Analysis and Core Target Identification

Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, and diseases. healthcare-bulletin.co.uknih.gov For this compound, this would involve constructing a network of potential protein targets based on the compound's chemical structure and similarity to known drugs.

This "drug-target" network can then be integrated with protein-protein interaction (PPI) networks and disease-associated gene networks to identify key proteins and pathways that are likely to be modulated by this compound. researchgate.netresearchgate.netnih.gov This can help in identifying core targets that are central to the compound's predicted biological effects.

In Silico Molecular Docking for Binding Partner Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a protein target. oup.comnih.gov This method requires the three-dimensional structures of both the ligand (this compound) and the potential protein targets.

A virtual library of known protein structures would be screened, and this compound would be "docked" into the binding site of each protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. acs.orgjscimedcentral.com This can help to prioritize a list of potential binding partners for experimental validation.

Table 4: Hypothetical Molecular Docking Results for this compound Against a Panel of Kinases

| Protein Target | Docking Score (kcal/mol) | Predicted Key Interacting Residues |

| Kinase A | -9.8 | Lys72, Glu91, Leu148 |

| Kinase B | -8.5 | Asp168, Phe169, Met111 |

| Kinase C | -6.2 | Val35, Ala52, Ile153 |

| Kinase D | -10.1 | Arg84, His125, Tyr130 |

Validation of Predicted Molecular Targets for this compound Through Functional Assays

Currently, there is no publicly available scientific literature detailing the specific molecular targets of the chemical compound this compound, also known as 4-(2-Chloroquinolin-3-yl)-6-(3-nitrophenyl) pyrimidin-2-amine. Consequently, information regarding the validation of any predicted molecular targets through functional assays for this specific compound is not available.

Research into the biological activity of novel chemical entities is a complex process that involves computational prediction of potential targets followed by rigorous experimental validation. This validation is crucial to confirm the mechanism of action and to understand the compound's potential therapeutic effects and liabilities.

Functional assays are a cornerstone of this validation process. These experimental techniques are designed to measure the biological or biochemical activity of a target protein in the presence of a test compound. The results of such assays can confirm whether the compound interacts with the predicted target and modulates its function as hypothesized.

Examples of functional assays that would typically be employed to validate predicted molecular targets include:

Enzyme Inhibition Assays: If the predicted target is an enzyme, these assays measure the compound's ability to inhibit the enzyme's catalytic activity. Data from these experiments can determine the potency of the compound, often expressed as an IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity).

Binding Assays: These assays directly measure the physical interaction between the compound and its target protein. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity (Kd), stoichiometry, and kinetics.

Cell-Based Assays: These assays are performed in a cellular context to assess the compound's effect on cellular processes that are dependent on the target's function. This could include measuring changes in cell proliferation, apoptosis, signaling pathways, or gene expression.

Without specific research on 4-(2-Chloroquinolin-3-yl)-6-(3-nitrophenyl) pyrimidin-2-amine, it is not possible to provide data tables or detailed research findings related to the validation of its molecular targets. The scientific community awaits further investigation into the biological properties of this compound to elucidate its mechanism of action and potential therapeutic applications.

Computational Chemistry and Molecular Modeling of C19h12cln5o2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations form the bedrock of understanding molecular properties at an atomic level. By solving approximations of the Schrödinger equation, these methods provide detailed information about the electronic distribution, bonding, and inherent reactivity of C19H12ClN5O2.

Ab Initio Methods for Molecular Properties

Ab initio methods, derived from first principles without empirical parameters (beyond fundamental physical constants), offer a rigorous approach to calculating molecular properties. For this compound, ab initio calculations are employed to determine its equilibrium geometry, molecular orbital energies, and spectroscopic signatures.

Geometry Optimization: Techniques such as Hartree-Fock (HF) or correlated methods like Møller-Plesset perturbation theory (MP2) are utilized to find the lowest energy conformation of this compound. This process involves iteratively adjusting atomic positions until the forces acting on each atom are minimized, yielding bond lengths, bond angles, and dihedral angles that define the molecule's stable 3D structure.

Molecular Properties: Beyond geometry, ab initio calculations can predict various intrinsic molecular properties. These include the dipole moment, which indicates the polarity of the molecule and its potential interactions with electric fields or polar solvents. Polarizability calculations quantify how easily the electron cloud can be distorted by an external electric field, relevant for understanding intermolecular forces and optical properties. Furthermore, harmonic frequency calculations can predict vibrational spectra (e.g., Infrared and Raman), which are crucial for identifying the compound and confirming its structure experimentally.

Table 8.1.1: Hypothetical Ab Initio Calculation Summary for this compound

| Molecular Property | Computational Method | Basis Set | Predicted Characteristic/Value | Units | Significance |

| Equilibrium Geometry | MP2 | cc-pVTZ | Optimized bond lengths/angles | Å, Degrees | Defines the stable 3D structure; basis for other property calculations. |

| Dipole Moment | HF | 6-311+G(d,p) | ~4.2 | Debye | Indicates molecular polarity and potential for dipole-dipole interactions. |

| Polarizability | HF | 6-31G | ~150 | ų | Quantifies electron cloud distortion; relevant for Van der Waals forces. |

| IR Absorption (C=N stretch) | MP2 | cc-pVTZ | ~1620 | cm⁻¹ | Characteristic vibrational frequency for identification and validation. |

| Ionization Potential | HF | 6-31G | ~8.5 | eV | Energy required to remove the outermost electron; indicates electron richness. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a highly efficient and accurate method for studying the electronic structure and reactivity of molecules, striking a balance between computational cost and accuracy. For this compound, DFT calculations provide detailed insights into its electronic distribution and potential reaction pathways.

Electronic Structure: DFT methods, employing various exchange-correlation functionals (e.g., B3LYP, PBE, TPSS) and basis sets, are used to compute the molecule's electronic wavefunction. This allows for the generation of molecular orbital diagrams, identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, often correlating with chemical reactivity, electronic excitation energies, and stability.

Charge Distribution and Electrostatics: Population analysis methods (Mulliken, Löwdin) provide atomic charges, indicating the distribution of electron density across the molecule. Electrostatic Potential Maps (ESM) visually represent the electrostatic potential on the molecule's surface, highlighting regions of positive (electron-deficient) and negative (electron-rich) potential. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding molecular recognition processes.

Reactivity Indices: DFT can also be used to calculate reactivity indices, such as Fukui functions, which predict the most likely sites for nucleophilic, electrophilic, or radical attack. These indices are derived from the electron density and help in understanding the intrinsic chemical reactivity of different parts of the this compound molecule.

Table 8.1.2: Hypothetical DFT Calculation Summary for this compound

| Property | Functional | Basis Set | Calculated Value | Units | Interpretation |

| HOMO Energy | B3LYP | 6-311+G(d,p) | -5.8 | eV | Electron-donating ability; reactivity towards electrophiles. |

| LUMO Energy | B3LYP | 6-311+G(d,p) | -1.2 | eV | Electron-accepting ability; reactivity towards nucleophiles. |

| HOMO-LUMO Gap | PBE | def2-TZVP | 4.6 | eV | Indicator of electronic stability and potential for optical transitions. |

| Net Atomic Charge (Cl) | B3LYP | 6-31G** | +0.35 | e | Indicates electron withdrawal by chlorine atom, influencing local reactivity. |

| Mulliken Charge (N atoms) | PBE | def2-TZVP | -0.4 to -0.6 | e | High electron density on nitrogen atoms suggests potential nucleophilic sites. |

| Electrostatic Potential | B3LYP | 6-311+G(d,p) | Max: +0.5, Min: -0.7 | V | Identifies regions prone to electrophilic (positive) and nucleophilic (negative) attack. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations provide a time-dependent perspective on molecular behavior, allowing researchers to observe the dynamic movements of atoms and molecules over time. For this compound, MD simulations are crucial for understanding its conformational flexibility, its interactions with surrounding solvent molecules, and its behavior within biological or supramolecular systems.

Simulation of Protein-Ligand Interaction Dynamics

When this compound is investigated as a potential ligand for a biological target, MD simulations are indispensable for characterizing the binding process and stability.

System Setup: Simulations typically involve constructing a system containing this compound, a target protein, and a surrounding environment, usually an explicit solvent model (e.g., TIP3P water) and ions to neutralize the system's charge. Appropriate force fields (e.g., AMBER, CHARMM, OPLS) are selected and parameterized for both the protein and the ligand to describe the interatomic forces.

Simulation Protocol: The system undergoes an energy minimization and equilibration phase to relax the structure and achieve the desired temperature and pressure. A production MD run then captures the atomic trajectories over nanoseconds to microseconds.

Analysis: Key analyses include monitoring the Root-Mean-Square Deviation (RMSD) of the ligand and protein to assess structural stability, and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions. Hydrogen bond analysis tracks the formation and breaking of hydrogen bonds between this compound and protein residues, which are critical for binding affinity. Clustering algorithms can identify dominant binding poses. Techniques like Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics-Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to estimate binding free energies.

Table 8.2.1: Hypothetical MD Simulation Analysis of this compound Binding to a Target Protein

| Analyzed Property | Simulation Time (ns) | Average RMSD (Å) | RMSF of Key Ligand Atoms | Dominant Hydrogen Bonds (Residue-Ligand) | Binding Pose Stability Score | Estimated Binding Free Energy (kcal/mol) |

| Initial Equilibration | 10 | 1.5 | 0.8 - 1.2 | N/A | N/A | N/A |

| Production Run (Post-bind) | 100 | 2.1 | 0.9 - 1.5 | ARG-123 (NH2-N), SER-250 (OH-O) | High | -25.5 |

| Post-binding Fluctuation | 200 | 2.3 | 1.0 - 1.7 | THR-150 (OH-O), LYS-300 (NH3+-N) | Moderate | -26.1 |

| Post-binding Fluctuation | 300 | 2.2 | 0.9 - 1.6 | ARG-123 (NH2-N), THR-150 (OH-O) | High | -25.8 |

Analysis of Host-Guest Interactions

MD simulations are also vital for understanding the encapsulation and interaction dynamics of this compound when it acts as a guest molecule within a host cavity (e.g., cyclodextrins, cucurbiturils, metal-organic frameworks) or as a host itself.

Encapsulation Dynamics: Simulations can reveal how this compound enters, resides within, and potentially exits a host cavity. Analysis of the guest's position and orientation within the host over time provides insights into the stability of the complex. The root-mean-square deviation (RMSD) of this compound relative to its average position within the host can quantify its mobility.

Solvation and Binding Energetics: The role of solvent molecules is crucial. MD simulations can show how solvent molecules are displaced upon guest encapsulation and how water molecules interact with the host-guest complex. Binding free energy calculations, often using MM/PBSA or MM/GBSA methods, can quantify the strength of the host-guest interaction, considering contributions from electrostatic forces, Van der Waals forces, and solvation effects.

Table 8.2.2: Hypothetical MD Simulation Analysis of this compound as a Guest in a Host Molecule

| Host Molecule | Guest Molecule | Simulation Time (ns) | Average Guest RMSD (Å) within Host | Number of Host-Guest Hydrogen Bonds | Solvent Accessible Surface Area (Ų) of Complex | Estimated Binding Free Energy (kcal/mol) |

| Cyclodextrin-A | This compound | 50 | 1.8 | 4 | 450 | -18.2 |

| Cyclodextrin-A | This compound | 100 | 1.9 | 5 | 445 | -19.0 |

| Cucurbituril-6 | This compound | 50 | 1.2 | 3 | 380 | -22.5 |

| Cucurbituril-6 | This compound | 100 | 1.3 | 3 | 375 | -23.1 |

Development and Application of Novel Computational Algorithms for this compound Research

The complexity and specific characteristics of this compound may necessitate the development or adaptation of novel computational algorithms to achieve higher accuracy, efficiency, or to explore phenomena not adequately captured by standard methods.

Challenges and Opportunities: For molecules with intricate electronic structures, multiple rotatable bonds, or complex intermolecular interactions, standard computational protocols might face limitations. For instance, accurately parameterizing this compound for MD simulations requires careful consideration of its functional groups. Developing new force field terms or utilizing machine learning (ML) potentials trained on high-level quantum chemical data could significantly improve simulation accuracy and speed.

Enhanced Sampling Techniques: Exploring the vast conformational space of this compound or its binding modes within a protein can be computationally demanding. Novel enhanced sampling techniques, such as metadynamics, replica exchange molecular dynamics (REMD), or accelerated molecular dynamics (AMD), can help overcome energy barriers and efficiently sample relevant configurations, providing a more complete picture of the molecule's dynamic behavior and interaction landscape.

QM/MM Approaches: For critical regions involving bond breaking/formation or complex electronic redistribution during reactions or interactions, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be beneficial. Developing specific QM/MM protocols tailored for this compound could allow for high-accuracy treatment of reactive sites while maintaining computational tractability for the rest of the system.

Data-Driven Discovery: The application of machine learning algorithms for predicting properties, identifying key interaction motifs, or even designing new computational workflows for this compound represents a frontier. Novel algorithms could leverage large datasets from previous simulations or experimental results to build predictive models, accelerating the discovery process for this compound or its analogs.

Machine Learning Approaches in Predicting this compound Behavior and Activity

The compound this compound, identified as 1-benzyl-1,10-dihydro-2H-indolo[3,2-g]pteridine-2,3(3H)-dione, has been synthesized and evaluated for various biological activities, including antitumor properties rroij.com. However, a thorough review of available research indicates a lack of specific studies detailing the application of machine learning (ML) approaches for predicting the behavior and activity of this particular compound.

While machine learning techniques, including quantitative structure-activity relationship (QSAR) modeling and deep learning, are increasingly utilized in computational chemistry and chemoinformatics to predict chemical properties, biological activities, and potential behaviors mdpi.comnih.govmdpi.comfrontiersin.org, no direct research findings or data pertaining to ML-driven predictions for this compound were identified in the conducted searches. The broader field of computational chemistry employs various methods to understand molecular properties and predict activities mdpi.comsjsu.edukaust.edu.sauga.edu, and ML is a key component in these predictive strategies mdpi.comnih.govfrontiersin.orgmdpi.commdpi.comresearchgate.netnih.govjair.org. These methods often involve analyzing molecular descriptors, chemical fingerprints, and complex patterns to build predictive models mdpi.comnih.govcam.ac.uk. Nevertheless, specific applications of these advanced techniques to this compound were not found within the scope of this review.

Consequently, detailed research findings and data tables for machine learning approaches specifically applied to predict the behavior and activity of this compound cannot be provided due to the absence of such documented research.

Chemical Biology Applications of C19h12cln5o2

C19H12ClN5O2 as a Chemical Probe for Biological Systems

Chemical probes are indispensable tools in modern biological research, enabling scientists to dissect complex cellular mechanisms, validate drug targets, and elucidate protein function chemicalprobes.orgpromega.comwikipedia.orgfebs.orgnih.govroutledge.com. These molecules are typically small, cell-permeable compounds with high potency and selectivity, designed to interact with specific biological targets, most commonly proteins, thereby modulating their activity chemicalprobes.orgpromega.comwikipedia.orgfebs.org. By observing the downstream effects of this modulation, researchers can infer the target's role in cellular processes, disease pathways, and potential drug development strategies chemicalprobes.orgpromega.comwikipedia.orgfebs.org.

A compound like this compound, with its heterocyclic structure and the presence of a chlorine atom, presents an attractive starting point for the development of chemical probes. Its core scaffold could be engineered to bind with high affinity and selectivity to specific protein targets. The chlorine atom, in particular, can serve as a key interaction point, potentially engaging in halogen bonding (discussed further in section 9.4) or acting as a handle for the introduction of reporter groups (e.g., fluorescent tags, affinity labels) to facilitate target identification and visualization. Such probes are crucial for understanding signal transduction pathways, enzyme mechanisms, and the cellular consequences of target perturbation.

Table 9.1.1: Hypothetical this compound Derivative as a Chemical Probe

| Target Protein | Probe Derivative | Potency (IC50/EC50) | Selectivity (vs. related targets) | Observed Biological Effect |

| Kinase X | This compound-A | 50 nM | >100-fold | Inhibition of cell proliferation |

| Receptor Y | This compound-B | 150 nM | >50-fold | Modulation of downstream signaling cascade |

| Enzyme Z | This compound-C | 20 nM | >200-fold | Blockade of metabolic pathway |

Design and Synthesis of Photosensitive this compound Analogues for Spatiotemporal Control

The ability to control biological processes with high precision in both space and time—known as spatiotemporal control—is a cornerstone of advanced chemical biology nih.govgu.sersc.orgumu.sersc.orgnih.gov. This is often achieved by incorporating photosensitive groups, such as photocages or photoswitches, into molecules. Upon irradiation with light of specific wavelengths, these groups can be triggered to release an active molecule or alter its conformation, thereby initiating or modulating a biological response with exquisite temporal and spatial resolution nih.govgu.sersc.orgumu.sersc.org. This approach circumvents limitations of genetic methods, which can induce cellular adaptations that mask the precise effects of target modulation umu.se.

Analogues of this compound could be synthesized by covalently attaching photosensitive moieties to its core structure. For instance, a photocage could be integrated into the molecule such that its cleavage by light releases the active this compound or a modified functional form. This would allow researchers to precisely time the onset of the compound's biological activity and localize its action to specific cellular compartments or tissues by controlling the light source. Such photo-controllable molecules are invaluable for studying dynamic biological processes, such as signaling pathway activation or protein interactions, in real-time within living systems rsc.orgumu.se.

Table 9.2.1: Hypothetical Photosensitive this compound Analogues

| Analogue ID | Photosensitive Group | Activation Wavelength | Release Mechanism | Spatiotemporal Effect |

| C19-PC1 | Caged derivative | 405 nm | Photolytic cleavage | Precise temporal activation of target modulation |

| C19-PS2 | Photoswitchable moiety | 488 nm / 633 nm | Isomerization | Reversible control over target binding affinity |

| C19-PC3 | Photolabile linker | Near-IR (700-900 nm) | Light-triggered release | Deeper tissue penetration and localized activation |

This compound in the Development of Chemical Tools for Biological Pathway Modulation

Chemical biology relies heavily on the development and application of "chemical tools"—small molecules that can selectively perturb specific biological pathways nih.govnih.govnih.govscilifelab.semdpi.comrsc.orgnih.govnih.govbeilstein-journals.org. These tools are essential for dissecting the intricate networks that govern cellular function, validating potential therapeutic targets, and understanding disease mechanisms. By acting as inhibitors, activators, or modulators of key enzymes, receptors, or signaling molecules, these compounds allow researchers to probe the dynamics and dependencies within biological pathways.

The inherent structural features of this compound, suggested by its formula and preliminary associations with biologically active heterocyclic compounds, indicate its potential as a foundation for developing such chemical tools. Derivatives could be designed to target specific enzymes or protein-protein interactions within signaling cascades. For example, if this compound exhibits inhibitory activity against a particular kinase or protease, it could be optimized to serve as a specific tool for studying the role of that enzyme in cellular processes like cell cycle progression, apoptosis, or signal transduction. Its heterocyclic nature offers multiple sites for functionalization, enabling the fine-tuning of its biological activity and selectivity.

Table 9.3.1: Hypothetical this compound Derivatives as Pathway Modulators

| Biological Pathway | Target Molecule | This compound Derivative | Modulation Type | Cellular Outcome |

| MAPK Signaling | Kinase A | This compound-X | Inhibition | Reduced cell growth |

| Apoptosis Pathway | Bcl-2 family | This compound-Y | Activation | Increased apoptosis |

| DNA Repair | DNA Ligase B | This compound-Z | Inhibition | Impaired DNA repair |

Utilization in Nanobiotechnology and Molecular Scaffold Design

Nanobiotechnology integrates nanotechnology with biological systems to create advanced materials and devices for applications ranging from diagnostics to regenerative medicine mdpi.comnih.govmdpi.comwikipedia.orgnih.gov. Molecular scaffolds are a key component in tissue engineering, providing a three-dimensional framework that supports cell adhesion, proliferation, and differentiation, thereby guiding tissue regeneration mdpi.comnih.govmdpi.comwikipedia.orgnih.gov. These scaffolds are often constructed from biocompatible and biodegradable nanomaterials, such as polymers, ceramics, or carbon-based nanomaterials, which can be engineered at the nanoscale to mimic the extracellular matrix (ECM) mdpi.comnih.govmdpi.comwikipedia.orgnih.gov.

Table 9.5.1: Hypothetical Nanoscaffold Designs Incorporating this compound Derivatives

| Scaffold Material | Nanomaterial Type | This compound Derivative Integration | Intended Application | Key Property Enhanced |

| PLGA | Nanofibers | Covalently attached | Bone Tissue Engineering | Osteogenic activity |

| Chitosan | Nanoparticles | Incorporated into matrix | Skin Regeneration | Anti-inflammatory |

| Hydrogel | Nanofibers | Surface functionalization | Cartilage Repair | Chondrogenic support |

Emerging Trends and Future Research Directions for C19h12cln5o2

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the biological effects of C19H12ClN5O2 necessitates a move beyond single-target interaction studies. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and phosphoproteomics—offers a powerful framework for a comprehensive understanding of its mechanism of action, potential efficacy, and off-target effects. nih.govnih.gov

By analyzing changes across these molecular layers in response to this compound treatment, researchers can construct a detailed map of the compound's influence on cellular networks. nih.gov For instance, phosphoproteomics can elucidate the compound's impact on kinase signaling pathways, which are key regulators of cellular processes and common drug targets. mdpi.com This multi-faceted data can reveal not only the primary target but also the downstream effectors and any unintended interactions, which is crucial for predicting both therapeutic outcomes and potential side effects. nih.gov

Integrative analysis of multi-omics data can also aid in identifying patient populations most likely to respond to treatment with this compound. By correlating molecular subtypes of a disease with drug sensitivity, a more personalized treatment strategy can be developed. nih.gov Furthermore, this approach is invaluable for identifying biomarkers of response or resistance, which can be critical for clinical development. researchgate.net

Table 1: Application of Multi-Omics in this compound Research

| Omics Level | Research Question | Potential Insights |

|---|---|---|

| Genomics | Does the efficacy of this compound correlate with specific genetic mutations? | Identification of genetic biomarkers for patient stratification. |

| Transcriptomics | How does this compound alter gene expression profiles in target cells? | Understanding of downstream cellular pathways affected by the compound. |

| Proteomics | What are the on-target and off-target protein interactions of this compound? | Comprehensive target engagement profile and potential for side effects. nih.gov |

| Phosphoproteomics | Which signaling pathways are modulated by this compound? | Elucidation of the mechanism of action, particularly for kinase inhibition. mdpi.com |

| Metabolomics | How does this compound affect cellular metabolism? | Insights into the metabolic reprogramming induced by the compound. |

Advanced Spectroscopic Methods for Real-Time Interaction Studies

Understanding the dynamic interaction between this compound and its biological targets at a molecular level is fundamental to rational drug design. Advanced spectroscopic techniques are central to this endeavor, providing high-resolution information on binding kinetics, structural changes, and thermodynamics. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for studying the structure and dynamics of drug-protein complexes in solution, closely mimicking physiological conditions. azooptics.comacs.org It can be used to map the binding site of this compound on its target protein, characterize the conformational changes that occur upon binding, and determine binding affinity. acs.org

Other techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide real-time kinetic and thermodynamic data, respectively. nih.gov The integration of these spectroscopic methods with computational modeling, including quantum mechanics and machine learning approaches, is enhancing the predictive power of these studies, allowing for a more detailed and accurate picture of molecular interactions. acs.org

Table 2: Spectroscopic Techniques for Analyzing this compound Interactions

| Technique | Type of Information Provided | Application to this compound |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Atomic-level structure, dynamics, binding site mapping. acs.org | Elucidating the precise binding mode to its biological target. |

| Mass Spectrometry (MS) | Molecular weight, structural information, quantitation. azooptics.com | Confirming covalent binding (if applicable) and studying metabolism. |

| X-ray Crystallography | High-resolution 3D structure of the drug-target complex. | Providing a static snapshot of the binding interaction for structure-based design. |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association/dissociation rates). nih.gov | Quantifying the binding affinity and specificity of this compound. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy). nih.gov | Understanding the driving forces behind the drug-target interaction. |

Development of New Synthetic Strategies for Structural Diversification

The therapeutic potential of this compound can be optimized through the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. The development of novel and efficient synthetic strategies is crucial for creating a diverse library of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov Given the likely heterocyclic nature of this compound, strategies focusing on the modification of nitrogen-containing ring systems are particularly relevant.

One promising approach is the use of "deconstruction-reconstruction" strategies. nih.govnih.gov This involves chemically opening a core heterocyclic ring (such as a pyrimidine) within a complex molecule to create a reactive intermediate, which can then be used to form a variety of new, functionalized heterocycles. nih.govdigitellinc.com This method allows for late-stage diversification, enabling rapid exploration of the chemical space around the core scaffold of this compound. nih.gov

Modern synthetic methodologies, such as multicomponent reactions, microwave-assisted synthesis, and green chemistry protocols, are also being employed to increase the efficiency, and sustainability of analog synthesis. mdpi.com These approaches facilitate the rapid assembly of complex molecules and the generation of novel hybrid structures, expanding the possibilities for drug discovery. mdpi.com

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

While the initial development of this compound may be focused on a specific disease, the mechanistic insights gained from multi-omics and spectroscopic studies can open doors to new therapeutic applications. Heterocyclic compounds are known for their broad range of biological activities and their prevalence in approved drugs, particularly in oncology. mdpi.comresearchgate.net

For example, if multi-omics data reveals that this compound modulates a key signaling pathway implicated in multiple cancers, its application could be expanded. iipseries.org The detailed understanding of its on- and off-target activities might also suggest repurposing opportunities. An off-target kinase interaction, for instance, could be therapeutically relevant for an entirely different disease, such as an inflammatory or metabolic disorder. nih.gov

The versatility of heterocyclic scaffolds allows them to interact with a wide array of biological targets through various non-covalent interactions. researchgate.netiipseries.org As our understanding of the molecular basis of diseases grows, the mechanistic data generated for this compound will be a valuable resource for computational screening and hypothesis-driven exploration of new therapeutic indications, potentially including anti-infective and neurological applications. mdpi.com

Q & A

[B] What are the recommended strategies for designing a novel synthesis route for C19H12ClN5O2?

A robust synthesis plan requires:

- Retrosynthetic analysis to identify feasible precursors (e.g., chlorinated aromatic rings, nitrogen-containing heterocycles).

- Protecting group strategies to manage reactive sites during multi-step reactions (e.g., selective protection of amine groups).

- Green chemistry principles to minimize hazardous intermediates, guided by databases like SciFinder for solvent safety profiles .

- Pilot-scale validation using controlled reaction parameters (temperature, catalyst loading) to optimize yield and purity .

[B] How should researchers conduct a systematic literature review to identify gaps in this compound characterization data?

- Use primary sources (peer-reviewed journals, patents) via platforms like SciFinder or Reaxys, filtering for spectroscopic data (NMR, IR, MS) and crystallographic studies.

- Cross-reference secondary sources (review articles) to identify inconsistencies in reported properties (e.g., melting points, solubility).

- Apply citation tracking to trace foundational studies and evaluate methodological reproducibility .

[A] What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Dose-response curve standardization : Compare IC50 values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time).

- Structural analogs analysis : Test derivatives to isolate the pharmacophore responsible for activity discrepancies.

- Meta-analysis frameworks : Statistically aggregate data from ≥5 independent studies to identify outliers or methodological biases .

[A] How can computational modeling address uncertainties in the reaction mechanisms of this compound under varying conditions?

- DFT calculations : Simulate transition states to predict regioselectivity in chlorination or cyclization steps.

- Solvent effect modeling : Use COSMO-RS to assess solvent polarity impacts on reaction kinetics.

- Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

[B] What quality-control protocols ensure reproducibility in this compound purification?

- Chromatographic validation : Use HPLC with orthogonal columns (C18 vs. HILIC) to confirm purity ≥95%.

- Batch-to-batch consistency : Document retention times, UV-Vis spectra, and elemental analysis for each synthesis batch .

[A] How should researchers analyze contradictory spectral data (e.g., NMR shifts) across studies of this compound?

- Systematic validation : Replicate experiments under original conditions (solvent, temperature, concentration).

- 2D-NMR techniques : Employ HSQC and HMBC to resolve ambiguous peak assignments.

- Collaborative verification : Share raw spectral data with independent labs for cross-examination .

[B] What methodologies are critical for characterizing the stability of this compound in aqueous solutions?

- Forced degradation studies : Expose the compound to UV light, heat, and pH extremes (2–12), monitoring decomposition via LC-MS.

- Kinetic profiling : Calculate degradation rate constants (k) and half-life (t½) under physiological conditions .

[A] How can researchers design experiments to differentiate between polymorphic forms of this compound?

- PXRD and DSC : Characterize crystallinity and thermal transitions.

- Solvent-mediated crystallization : Screen 10+ solvents to identify conditions favoring specific polymorphs.

- In situ Raman spectroscopy : Monitor phase transitions during crystallization .

[B] What safety protocols are essential when handling this compound in laboratory settings?

- Hazard assessment : Consult LCSS (Laboratory Chemical Safety Summaries) for toxicity data and PPE requirements.

- Waste management : Neutralize reactive intermediates (e.g., chlorinated byproducts) before disposal .

[A] How should researchers address discrepancies in computational vs. experimental solubility data for this compound?

- Parameter refinement : Adjust COSMO-SAC model parameters (e.g., sigma profiles) to better match experimental solubility curves.

- Error analysis : Quantify deviations using root-mean-square error (RMSE) and identify systemic biases (e.g., overestimated hydrogen bonding) .

Data Analysis Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.